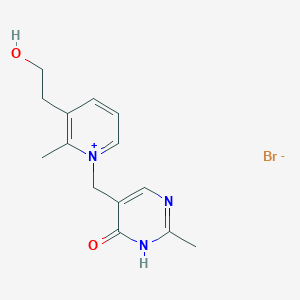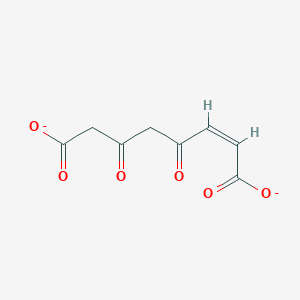
4-Maleylacetoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-maleylacetoacetate is an oxo dicarboxylate. It has a role as a human metabolite. It derives from an oct-2-enedioate. It is a conjugate base of a 4-maleylacetoacetic acid.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Catalytic Promiscuity
The crystal structure of maleylacetoacetate isomerase (MAAI), crucial in the metabolic degradation of phenylalanine and tyrosine, was detailed, highlighting its remarkable catalytic promiscuity. MAAI, part of the glutathione S-transferase (GST) superfamily, performs a range of reactions, including isomerization, oxygenation, and transferase activities. This enzyme's structure provides insights into designing inhibitors for clinical management of diseases like hereditary tyrosinemia type I (Polekhina et al., 2001).
Treatment of Genetic Mitochondrial Diseases
Dichloroacetate (DCA), metabolized by MAAI, has been investigated for treating genetic mitochondrial diseases. It acts on the pyruvate dehydrogenase complex, influencing the enzyme's phosphorylation state. Variants of MAAI differ in their kinetics toward DCA, affecting its biotransformation and associated toxicity. This has implications for therapies targeting PDH deficiency, suggesting a combined approach with DCA and gene therapy might be promising (Stacpoole et al., 2008).
Environmental and Clinical Implications
MAAI's role extends to environmental science and medicine, with DCA serving as both a by-product of water chlorination and a potential therapeutic agent. The enzyme's involvement in DCA metabolism and the accumulation of toxic tyrosine intermediates upon its inactivation by DCA highlights the delicate balance between environmental hazards and therapeutic opportunities. Understanding the toxicokinetics and genetic polymorphisms of GSTz1/MAAI could help mitigate the adverse effects of DCA exposure (Stacpoole, 2010).
Novel Inhibitor Design
Research into designing inhibitors for MAAI aims at treating conditions like tyrosinemia type I. By targeting the enzyme responsible for fumarylacetoacetate formation, new therapeutic avenues are explored. Theoretical compounds designed to competitively inhibit MAAI offer potential for novel treatment strategies, demonstrating the enzyme's significant role in disease management (Zolfaghari, 2017).
Eigenschaften
Molekularformel |
C8H6O6-2 |
|---|---|
Molekulargewicht |
198.13 g/mol |
IUPAC-Name |
(Z)-4,6-dioxooct-2-enedioate |
InChI |
InChI=1S/C8H8O6/c9-5(1-2-7(11)12)3-6(10)4-8(13)14/h1-2H,3-4H2,(H,11,12)(H,13,14)/p-2/b2-1- |
InChI-Schlüssel |
GACSIVHAIFQKTC-UPHRSURJSA-L |
Isomerische SMILES |
C(C(=O)CC(=O)[O-])C(=O)/C=C\C(=O)[O-] |
SMILES |
C(C(=O)CC(=O)[O-])C(=O)C=CC(=O)[O-] |
Kanonische SMILES |
C(C(=O)CC(=O)[O-])C(=O)C=CC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



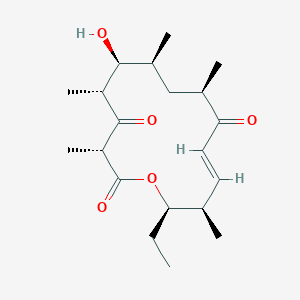
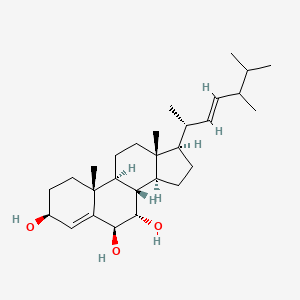
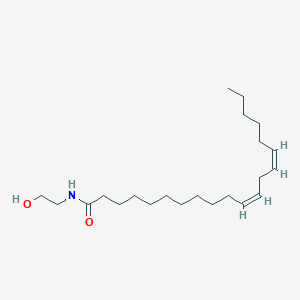
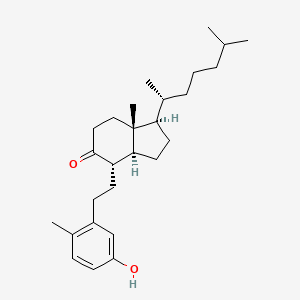
![4-[4-[[[1-(2-methylpropyl)-3-pyrrolidinyl]methylamino]-oxomethyl]-3-oxo-1H-isoindol-2-yl]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1238735.png)
![N-[2-[4-[[3-butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonyl-5-methylthiophene-2-carboxamide](/img/structure/B1238737.png)

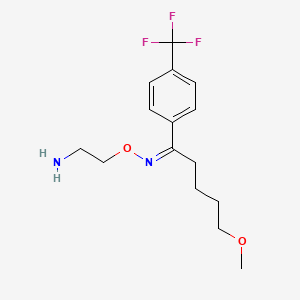

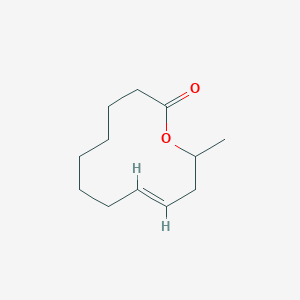
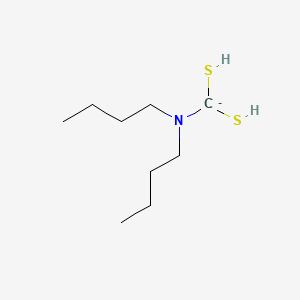
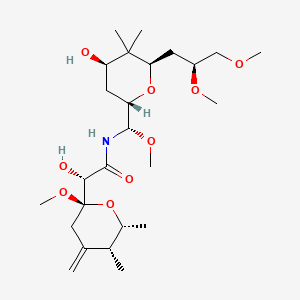
![(2E)-3-{3-[(5-Ethyl-3-iodo-6-methyl-2-oxo-1,2-dihydropyridin-4-YL)oxy]phenyl}acrylonitrile](/img/structure/B1238748.png)
